1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one
Overview
Description
“2-Azabicyclo[2.2.1]heptane” is a bicyclic compound with a nitrogen atom incorporated in the ring structure . It’s a core structure that is found in many biologically active compounds.
Synthesis Analysis
One method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Molecular Structure Analysis
The molecular formula of “2-Azabicyclo[2.2.1]heptane” is C6H11N . It has a bicyclic structure with a nitrogen atom incorporated in the ring .
Chemical Reactions Analysis
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .
Physical and Chemical Properties Analysis
The molecular weight of “2-Azabicyclo[2.2.1]heptane” is 97.1582 .
Scientific Research Applications
1. PET Imaging with α4β2 Nicotinic Acetylcholine Receptors
A novel radiotracer, 18F-AZAN (−)-2-(6-[18F]fluoro-2,3′-bipyridin-5′-yl)-7-methyl-7-aza-bicyclo[2.2.1]heptane, was evaluated for its binding to α4β2 nicotinic acetylcholine receptors (α4β2-nAChRs). It demonstrated high specific binding, rapid and reversible kinetics in the brain, and showed great potential for PET imaging to estimate high-affinity α4β2-nAChR in the living human brain. The tracer was safe, effective, and provided significant data within a 90-minute PET scan duration, showcasing its potential in neurological research and diagnostics (Wong et al., 2013).
2. Tumor Imaging and Amino Acid Uptake
1-aminocyclobutane C-11-carboxylic acid and 1-aminocyclopentane C-11-carboxylic acid, structurally related compounds, were compared using positron emission computed tomography (PET) in patients with neoplastic lesions. These unnatural amino acids exhibited high affinity for malignant tumors, highlighting their potential as noninvasive indicators of metabolic tumor activity. This research opened avenues for utilizing specific amino acid analogues in tumor detection and understanding the metabolic profiles of various cancers (Hubner et al., 1981).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(2-Azabicyclo[22Compounds with a similar 2-azabicyclo[221]heptane structure have been found to inhibit rho-associated protein kinase .
Mode of Action
The exact mode of action of 1-(2-Azabicyclo[22It’s worth noting that the 2-azabicyclo[221]heptane structure is a key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase .
Biochemical Pathways
The specific biochemical pathways affected by 1-(2-Azabicyclo[22The inhibition of rho-associated protein kinase can affect a variety of cellular processes, including cell morphology, migration, and cell cycle progression .
Result of Action
The molecular and cellular effects of 1-(2-Azabicyclo[22Inhibitors of rho-associated protein kinase can potentially affect cell morphology, migration, and cell cycle progression .
Properties
IUPAC Name |
1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c1-2-9(11)10(13)12-6-7-3-4-8(12)5-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRWRXFQNSFMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CCC1C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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